molecular formula C2H3Br2Cl3Si B1581137 1,2-Dibromoethyltrichlorosilane CAS No. 4170-50-7

1,2-Dibromoethyltrichlorosilane

Cat. No.: B1581137
CAS No.: 4170-50-7
M. Wt: 321.3 g/mol
InChI Key: LHCWILZPIFWPAZ-UHFFFAOYSA-N
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Description

1,2-Dibromoethyltrichlorosilane is an organosilicon compound with the molecular formula C2H3Br2Cl3Si. It is a colorless liquid with a molecular weight of 321.29 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromoethyltrichlorosilane can be synthesized through the reaction of 1,2-dibromoethane with trichlorosilane under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromoethyltrichlorosilane undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form dibromoethylsilicic acid.

  • Reduction: Reduction reactions can lead to the formation of dibromoethylsilane.

  • Substitution: It can participate in substitution reactions where one or more of its halogen atoms are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide.

  • Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions can be carried out using nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Dibromoethylsilicic acid (from oxidation)

  • Dibromoethylsilane (from reduction)

  • Various substituted derivatives (from substitution reactions)

Scientific Research Applications

1,2-Dibromoethyltrichlorosilane is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

  • Biology: Employed in the study of biological systems and the development of biomimetic materials.

  • Medicine: Investigated for potential use in drug delivery systems and medical imaging.

  • Industry: Utilized in the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which 1,2-Dibromoethyltrichlorosilane exerts its effects involves its reactivity with various functional groups. The compound can act as a source of silicon in reactions, forming bonds with organic molecules. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

1,2-Dibromoethyltrichlorosilane is unique in its combination of bromine and chlorine atoms attached to a silicon atom. Similar compounds include:

  • 1,2-Dibromomethyltrichlorosilane: Similar structure but with a methyl group instead of an ethyl group.

  • 1,2-Dibromoethyltrimethylsilane: Similar to this compound but with methyl groups instead of chlorine atoms.

These compounds differ in their reactivity and applications due to the variation in their substituents.

Properties

IUPAC Name

trichloro(1,2-dibromoethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2Cl3Si/c3-1-2(4)8(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWILZPIFWPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([Si](Cl)(Cl)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883738
Record name Silane, trichloro(1,2-dibromoethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-50-7
Record name Trichloro(1,2-dibromoethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4170-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro(1,2-dibromoethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(1,2-dibromoethyl)-
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Record name Silane, trichloro(1,2-dibromoethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(1,2-dibromoethyl)silane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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